molecular formula C9H21Cl2N3O4 B612971 Lysinoalanine Dihydrochloride CAS No. 4418-81-9

Lysinoalanine Dihydrochloride

カタログ番号: B612971
CAS番号: 4418-81-9
分子量: 306.19
InChIキー: JZWLEIXRHPXDAP-VNGAUYPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lysinoalanine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H21Cl2N3O4 and its molecular weight is 306.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Detection Methods in Food Safety

Lysinoalanine (LAL) is a cross-linked amino acid formed during the heat or alkali treatment of protein-containing foods, potentially posing health hazards. Accurate detection of LAL in foods is challenging due to complex food matrices. Research on detection methods for LAL, including amino acid analyzer, gas chromatography, liquid chromatography, and mass spectrometry, is crucial for controlling LAL in food and ensuring health safety. These methods vary in their advantages and development prospects, offering a reference for determining LAL in various foods (Luo Xu-yin, 2014).

L-lysine Production and Industrial Applications

L-lysine, an essential amino acid, is extensively used in food and animal feed industries. Enhancing L-lysine productivity involves optimizing strain development and fermentation technologies. Research shows that Corynebacterium glutamicum and Escherichia coli are modified through conventional and genetic engineering approaches to accumulate high levels of L-lysine, exceeding 120 g/L. This progress in L-lysine production methodologies highlights the potential for increased amino acid productivity without compromising strain stability, guiding future applications in various industrial sectors (Fernanda Karine do Carmo Félix et al., 2019).

Therapeutic Potential in Neurological Conditions

L-lysine aescinate's application in treating central nervous system (CNS) diseases has been documented, particularly in stroke, brain, and spinal cord injuries. The positive outcomes from the use of L-lysine aescinate in various neurological conditions suggest the necessity for comprehensive multicenter placebo-controlled trials to further validate its efficacy and safety in CNS diseases (V. Parfenov, 2011).

Antimicrobial Properties and Food Preservation

Modified lysozymes, including those conjugated with various molecules, have demonstrated enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. These modifications not only improve the functional properties of lysozyme, such as solubility and heat stability but also extend its antimicrobial activity, making modified lysozymes effective natural food preservatives. This innovation has the potential to replace synthetic preservatives in the food industry, offering a natural alternative for food preservation (L. Aminlari et al., 2014).

作用機序

Target of Action

Lysinoalanine primarily targets proteins , specifically those containing cysteine and serine residues . The compound interacts with these residues, leading to significant changes in the protein structure.

Mode of Action

The mechanism of lysinoalanine formation is a two-step process :

Biochemical Pathways

The formation of lysinoalanine involves the elimination-addition reaction of threonine, which produces methyl-dehydroalanine. This compound then reacts with the NH 2 and SH groups to form methyl-lysinoalanine and methyl-lanthionine, respectively . The crosslinked amino acids lanthionine and methyl-lanthionine are formed by analogous nucleophilic addition reactions of the SH group of cysteine to dehydroalanine and methyl-dehydroalanine .

Pharmacokinetics

The presence of lysinoalanine residues along a protein chain is known to decrease digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants .

Result of Action

The presence of lysinoalanine residues along a protein chain decreases digestibility and nutritional quality in rodents but enhances nutritional quality in ruminants . Protein-bound and free lysinoalanines are reported to induce enlargement of nuclei of rat kidney cells .

Action Environment

The formation of lysinoalanine is influenced by several environmental factors. Processing conditions that favor these transformations include high pH, temperature, and exposure time . Factors which minimize lysinoalanine formation include the presence of SH-containing amino acids such as cysteine, N-acetyl-cysteine, and glutathione, dephosphorylation of O-phosphoryl esters, and acylation of ∈-NH 2 groups of lysine side chains .

特性

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLEIXRHPXDAP-VNGAUYPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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